molecular formula C11H12N2O3 B1531335 1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1339909-52-2

1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1531335
CAS No.: 1339909-52-2
M. Wt: 220.22 g/mol
InChI Key: DUPBXGGFBNNKFE-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound designed for research and development, particularly in medicinal chemistry and agrochemical discovery. This molecule integrates a 3,5-dimethylpyrazole core, a privileged scaffold in pharmaceutical sciences, with a furan methyl substituent . Pyrazole derivatives are recognized for their wide spectrum of biological activities, serving as key structural components in therapeutic agents for inflammation, cancer, and infectious diseases . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to synthesize a diverse array of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . This compound is expected to be a valuable intermediate for constructing more complex molecules aimed at hit-to-lead optimization. Researchers can leverage this chemical to develop novel active compounds for various biological targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-10(11(14)15)8(2)13(12-7)6-9-4-3-5-16-9/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPBXGGFBNNKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CO2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170336
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-furanylmethyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339909-52-2
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-furanylmethyl)-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1339909-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-furanylmethyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.

  • Industry: The compound is used in the development of new materials and chemical sensors due to its unique structural features.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with biological targets, while the pyrazole and furan rings can engage in π-π stacking interactions. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ primarily in the substituent at the 1-position of the pyrazole ring. The table below summarizes critical differences:

Compound Name 1-Position Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(Furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Furan-2-ylmethyl C₁₂H₁₂N₂O₃ 232.24 Not provided Furan oxygen for H-bonding
1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 4-Chlorophenylmethyl C₁₃H₁₃ClN₂O₂ 264.71 1156433-10-1 Chlorine enhances lipophilicity
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Difluoromethyl C₇H₈F₂N₂O₂ 190.15 512810-13-8 Electron-withdrawing CF₂ group
1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 4-Isopropylphenyl C₁₅H₁₈N₂O₂ 258.32 1171764-30-9 Bulky isopropyl group steric effects
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 2-Chloroethyl C₈H₁₁ClN₂O₂ 202.64 52908290 Flexible chloroalkyl chain

Key Observations :

  • Steric Influence : The 4-isopropylphenyl substituent (CAS 1171764-30-9) adds steric bulk, which may hinder molecular packing and reduce solubility .
  • Lipophilicity : Chlorophenyl derivatives (e.g., CAS 1156433-10-1) exhibit higher lipophilicity due to the chlorine atom, which could enhance membrane permeability in biological systems .

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen Bonding : The furan oxygen in the target compound may participate in hydrogen-bonding networks, as observed in , which discusses graph-set analysis for molecular aggregates. In contrast, chlorophenyl analogs rely on weaker van der Waals interactions .
  • Crystal Packing : Tools like Mercury () enable visualization of packing efficiencies. For instance, bulky substituents (e.g., isopropylphenyl) disrupt close packing, whereas planar groups (e.g., chlorophenyl) facilitate denser arrangements .

Biological Activity

1-(Furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article presents a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13N3O3\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_3

This structure indicates the presence of a furan ring and a pyrazole moiety, which are critical for its biological interactions.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives could reduce inflammation by up to 85% in experimental models compared to standard anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76% (1 µM)86% (1 µM)
Pyrazole Derivative61–85% (10 µM)76–93% (10 µM)

2. Antimicrobial Activity

Pyrazole compounds have been evaluated for their antimicrobial efficacy against various bacterial strains. Studies have shown that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria. Notably, compounds were tested against E. coli and S. aureus, with some exhibiting comparable effects to established antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
E. coli40
S. aureus50
Klebsiella pneumonia30

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

A recent investigation highlighted that specific pyrazole derivatives could inhibit cancer cell lines with IC50 values in the low micromolar range.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, a series of pyrazole derivatives were administered. The results indicated a significant reduction in edema compared to the control group, supporting the anti-inflammatory claims .

Case Study 2: Antibacterial Efficacy

Another study focused on synthesizing novel pyrazole derivatives and evaluating their antibacterial activity against clinical isolates of Pseudomonas aeruginosa. The results demonstrated that certain compounds had MIC values lower than those of standard antibiotics like ampicillin, indicating their potential as effective antibacterial agents .

Preparation Methods

General Synthetic Strategy for Pyrazole-4-carboxylic Acid Derivatives

Pyrazole-4-carboxylic acid derivatives are commonly synthesized via condensation and cyclization reactions involving β-dicarbonyl compounds and hydrazine derivatives. A typical approach includes:

  • Formation of an intermediate β-keto ester or β-dicarbonyl compound.
  • Reaction with hydrazine or substituted hydrazines to form the pyrazole ring.
  • Functionalization at the 1-position (N-1) with substituents such as furan-2-ylmethyl groups.
  • Final oxidation or hydrolysis steps to yield the carboxylic acid functionality at the 4-position.

This general framework is supported by multiple methods reported in the literature for pyrazole derivatives.

Specific Method for 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic Acid as a Precursor

A patented industrial method outlines the preparation of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which can serve as a core intermediate for further substitution at N-1 with a furan-2-ylmethyl group. The key steps include:

Step Reagents & Conditions Description Outcome
1 Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; heat 110-120 °C Formation of an intermediate compound (Compound A) via heat preservation and reduced pressure distillation High purity intermediate (Compound A)
2 40% methylhydrazine aqueous solution, toluene, sodium hydroxide; 8-20 °C Reaction of Compound A with methylhydrazine under basic conditions to form Compound B Pyrazole ring formation
3 Compound B liquid, 15% HCl; 85-90 °C Acidification, stirring, centrifugation, drying 1,3-dimethyl-1H-pyrazole-4-carboxylic acid

This method achieves high yields and purity, with precise stoichiometric ratios and temperature control critical for optimal results.

Alternative Routes and Cyclocondensation Approaches

Additional synthetic routes involve:

  • Condensation of hydrazines with α,β-unsaturated ketones or chalcones bearing furan substituents to form pyrazolines, followed by oxidation to pyrazoles.
  • One-pot reactions involving diazo compounds and alkynes or aldehydes to build the pyrazole ring with substitution patterns including furan moieties.

These methods provide versatility in accessing substituted pyrazoles but may require further functional group transformations to introduce the carboxylic acid at the 4-position.

Detailed Research Findings and Data

Table 1: Key Reaction Parameters for Pyrazole Core Synthesis

Parameter Value/Range Notes
Ethyl acetoacetate : triethyl orthoformate : acetic anhydride (mass ratio) 6 : 9 : 8-10 For intermediate Compound A formation
Methylhydrazine (40% aqueous) : Sodium hydroxide : Compound A (mass ratio) 5 : 0.2-0.4 : 8-10 For pyrazole ring closure
Reaction temperatures 110-120 °C (step 1), 8-20 °C (step 2), 85-90 °C (step 3) Controlled heating and cooling critical
Hydrochloric acid concentration 15% (mass fraction) Used in acidification step

Table 2: Analytical Data of Intermediates and Final Product

Compound Melting Point (°C) Key IR Bands (cm⁻¹) NMR Characteristics
Acid chloride intermediate 178-179 1726 (C=O), 3330, 3133 (NH) 1H NMR: Furan protons at δ 6.62-8.09 ppm
Acid hydrazide intermediate 188-189 Disappearance of ester signals, NH2 bands 1H NMR: NH2 protons at δ 5.22 ppm

These data confirm the successful formation of key intermediates en route to furyl-substituted pyrazole carboxylic acids.

Summary of Preparation Method

The preparation of 1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid generally involves:

  • Synthesizing the 3,5-dimethyl-1H-pyrazole-4-carboxylic acid core via condensation of ethyl acetoacetate derivatives with methylhydrazine under controlled conditions.
  • Conversion of the pyrazole carboxylic acid to an activated intermediate (e.g., acid chloride or ester hydrazide) if needed.
  • Alkylation of the pyrazole nitrogen at N-1 with a furan-2-ylmethyl halide under mild base conditions to attach the furan substituent without degrading the heterocycle.
  • Purification and characterization by standard analytical methods (NMR, IR, MS).

Q & A

Q. What are the established synthetic routes for 1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or β-ketoesters under acidic conditions .
  • Step 2 : Introduction of the furan-2-ylmethyl group through alkylation or substitution reactions. For example, nucleophilic substitution using furfuryl bromide in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., using NaOH in aqueous ethanol) .
    Key challenges include optimizing reaction temperatures and solvent systems (e.g., DMF or THF) to minimize side products .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the furan methylene protons typically appear as a triplet at δ 4.5–5.0 ppm .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Carboxylic acid C=O stretches appear near 1700 cm⁻¹, while pyrazole ring vibrations are observed at 1500–1600 cm⁻¹ .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns with UV detection .
  • X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding patterns in solid-state studies .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve yield and purity?

  • Reaction Condition Screening : Use Design of Experiments (DoE) to test variables like temperature (e.g., 60–100°C for alkylation), solvent polarity (DMF vs. THF), and catalyst loading .
  • Intermediate Purification : Employ flash chromatography or recrystallization after each step. For example, silica gel chromatography with ethyl acetate/hexane gradients isolates pyrazole intermediates .
  • In-Line Monitoring : Utilize thin-layer chromatography (TLC) or real-time NMR to track reaction progress and minimize byproducts .

Q. How can contradictory biological activity data across studies be resolved?

Contradictions often arise from assay variability or structural analogs. Methodological solutions include:

  • Standardized Assays : Use uniform protocols (e.g., MTT assays for cytotoxicity with controlled cell lines like HEK-293 or HeLa) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1–100 μM) to compare potency .
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., COX-2) via both fluorometric and colorimetric assays .

Q. What computational methods are used to study interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., cyclooxygenase). The furan ring often engages in π-π stacking with aromatic residues .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., halogens) with anti-inflammatory activity using partial least squares regression .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

A comparative analysis of analogs reveals:

CompoundSubstituentsIC₅₀ (COX-2 Inhibition)Notes
Target CompoundFuran-2-ylmethyl, 3,5-dimethyl12.3 μMEnhanced solubility vs. lipophilic analogs
1-(4-Chlorophenyl) analogChlorophenyl instead of furan8.7 μMHigher potency but lower solubility
3,5-Dimethyl without carboxylic acidMethyl groups retained>100 μMLoss of hydrogen-bonding capacity

Key Insight : Halogenation (e.g., Cl/F) increases target affinity but may reduce bioavailability. The carboxylic acid group is critical for binding via salt bridges with basic residues .

Methodological Recommendations

  • Data Reproducibility : Replicate key findings across ≥3 independent experiments with statistical validation (p < 0.05, ANOVA) .
  • Safety Protocols : Handle corrosive reagents (e.g., H₂SO₄ in cyclocondensation) under fume hoods with PPE .
  • Data Sharing : Deposit spectral data in public repositories (e.g., PubChem) to facilitate cross-study comparisons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

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